molecular formula C20H20O7 B10753438 3,4',5,6,7-Pentamethoxyflavone CAS No. 4472-73-5

3,4',5,6,7-Pentamethoxyflavone

Cat. No.: B10753438
CAS No.: 4472-73-5
M. Wt: 372.4 g/mol
InChI Key: OWNRDLYPIYHOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4’,5,6,7-Pentamethoxyflavone is a naturally occurring flavonoid compound found in various plant sources, including citrus fruits. It belongs to the class of polymethoxyflavones, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, anticancer, and antioxidant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4’,5,6,7-Pentamethoxyflavone typically involves the methylation of flavonoid precursors. One common method includes the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out under reflux conditions to achieve complete methylation of the hydroxyl groups on the flavonoid backbone .

Industrial Production Methods: Industrial production of 3,4’,5,6,7-Pentamethoxyflavone may involve extraction from natural sources such as citrus peels, followed by purification using chromatographic techniques. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,4’,5,6,7-Pentamethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized flavonoids, reduced flavonoids, and substituted flavonoid derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4’,5,6,7-Pentamethoxyflavone involves several molecular targets and pathways:

Properties

IUPAC Name

3,5,6,7-tetramethoxy-2-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-22-12-8-6-11(7-9-12)17-20(26-5)16(21)15-13(27-17)10-14(23-2)18(24-3)19(15)25-4/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNRDLYPIYHOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334572
Record name 3,4',5,6,7-PENTAMETHOXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4472-73-5
Record name 3,4',5,6,7-PENTAMETHOXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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